molecular formula C10H10O2 B1456697 1H-2-Benzopyran-6-carboxaldehyde, 3,4-dihydro- CAS No. 933694-70-3

1H-2-Benzopyran-6-carboxaldehyde, 3,4-dihydro-

Cat. No. B1456697
CAS RN: 933694-70-3
M. Wt: 162.18 g/mol
InChI Key: USZXFOAGCYIPAQ-UHFFFAOYSA-N
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Description

“1H-2-Benzopyran-6-carboxaldehyde, 3,4-dihydro-” is a chemical compound with the CAS Number: 933694-70-3 . It has a molecular weight of 162.19 . The IUPAC name for this compound is 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde .


Molecular Structure Analysis

The InChI code for “1H-2-Benzopyran-6-carboxaldehyde, 3,4-dihydro-” is 1S/C10H10O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5-6H,3-4,7H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Antioxidant Properties and Biological Activities

Chromones, including 1H-2-Benzopyran derivatives, are natural compounds associated with significant physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are largely attributed to their antioxidant properties, which enable them to neutralize active oxygen species and interrupt free radical processes that can lead to cell impairment and various diseases. The structural features of chromones, such as the double bond, carbonyl group, and specific hydroxyl groups, play crucial roles in their radical scavenging activities (Yadav et al., 2014).

Anticancer Effects

Baicalein, a flavonoid derivative of the broader benzopyran family, has demonstrated potent anticancer activities against hepatocellular carcinoma (HCC), one of the most common and lethal cancers worldwide. Baicalein's effects on various biological processes, such as cell proliferation, metastasis, apoptosis, and autophagy, underscore its potential as a novel anticancer agent with reduced toxicity and side effects compared to conventional treatments (Bie et al., 2017).

Synthetic Applications

The structural motif of 1H-2-Benzopyran is a key building block in organic synthesis, contributing to the development of various heterocyclic compounds with significant pharmacological properties. For instance, 3,4-dihydro-2(1H)-pyridones, a related heterocyclic framework, are recognized for their versatility as synthetic precursors in the construction of compounds with a broad spectrum of biological activities, including vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties. These findings highlight the critical role of 1H-2-Benzopyran derivatives in medicinal chemistry as building blocks for designing new drugs (Chalán-Gualán et al., 2022).

Therapeutic Applications and Drug Development

The benzopyran core is extensively studied for its potential as a lead compound in drug design, given its wide array of biological activities and therapeutic applications. Novel benzopyran derivatives have been patented for their bioactivity, underscoring the ongoing interest in developing benzopyran-based therapeutics for various diseases. The structural diversity and physicochemical properties of these derivatives are critical factors in defining their biological efficacy and therapeutic potential (Xiu et al., 2017).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,4-dihydro-1H-isochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZXFOAGCYIPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933694-70-3
Record name 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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